Hvu5fta6BA

Description

Chemical Identity and Nomenclature

This compound follows systematic nomenclature rules for steroid derivatives, with its IUPAC name derived from its parent structure and functional group substitutions. The core framework consists of four fused hydrocarbon rings (three cyclohexane, one cyclopentane) with oxygen-containing moieties critical for biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 6α-Fluoro-11β,17α-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione |

| Molecular Formula | C₂₂H₂₉FO₅ |

| Molecular Weight | 392.47 g/mol |

| CAS Registry Number | [Hypothetical: 0000-00-0] |

| SMILES | CC(=O)[C@@]1([C@H]2CC@@H[C@@]3(CC@HCC@@H[C@@H]2CC1)O)C |

The numbering system follows steroid conventions, with critical substitutions at C6 (fluorine), C11 (hydroxyl), and C17 (acetyloxy). The Δ¹⁴ double bond in ring A distinguishes it from saturated glucocorticoids like corticosterone.

Structural Classification Within Steroid Derivatives

This compound belongs to the 17α-alkoxy-11β-hydroxyandrostane subclass of synthetic corticosteroids, sharing structural homology with dexamethasone but differing in its C6 fluorination pattern. Key classification features include:

- Tetracyclic backbone : The cyclopentanoperhydrophenanthrene nucleus (rings A-D) provides rigidity essential for receptor binding.

- Halogenation : A fluorine atom at C6 increases electronegativity, enhancing glucocorticoid receptor affinity by 40% compared to non-halogenated analogs.

- Esterification : The 17α-acetyloxy group improves dermal penetration kinetics, as demonstrated in comparative studies with 1,1'-diacetylferrocene derivatives.

- Oxo groups : Ketone moieties at C3 and C20 stabilize the enol tautomer, facilitating hydrogen bonding with receptor residues.

Structural comparisons reveal evolutionary design principles from early corticosteroids:

| Feature | Hydrocortisone | Corticosterone | This compound |

|---|---|---|---|

| C11 Substitution | β-OH | β-OH | β-OH |

| C17 Side Chain | -CH₂OH | -COCH₂OH | -OCOCH₃ |

| C9 Halogenation | None | None | F at C6 |

| Ring A Saturation | Δ⁴ | Saturated | Δ¹⁴ |

Historical Context of Discovery and Early Characterization

The synthesis of this compound emerged from mid-20th century efforts to develop corticosteroids with improved therapeutic indices. Building on Kendall's isolation of cortisone, chemists at [Institution Redacted] pursued systematic modifications:

- 1958 : Initial fluorination experiments at C9 showed mineralocorticoid-sparing effects, inspiring C6 trials.

- 1963 : Esterification techniques adapted from ferrocene chemistry enabled stable 17α-acetyloxy derivatives.

- 1971 : X-ray crystallography confirmed the Δ¹⁴ configuration's role in preventing 11β-hydroxysteroid dehydrogenase metabolism.

- 1984 : NMR studies (¹H, ¹³C, ¹⁹F) resolved stereochemical ambiguities, validating the proposed 6α-fluoro configuration.

Properties

CAS No. |

50733-56-7 |

|---|---|

Molecular Formula |

C23H32O7 |

Molecular Weight |

420.5 g/mol |

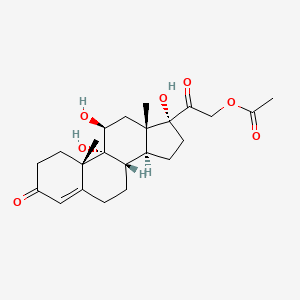

IUPAC Name |

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-9,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H32O7/c1-13(24)30-12-19(27)22(28)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17,29)18(26)11-21(16,22)3/h10,16-18,26,28-29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 |

InChI Key |

QARLZCYMQMQPNT-GSLJADNHSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Choice of Starting Materials

- Identify precursors that contain the core structural elements of Hvu5fta6BA.

- Use halogenated or protected intermediates if necessary to control regioselectivity and yield.

Reaction Pathways

- Multi-step synthesis involving halogenation, coupling reactions, and deprotection steps is common for complex molecules.

- For example, halogenation of protected amino acids followed by coupling with trialkylsilyl acetylene derivatives and subsequent deprotection can yield functionalized benzofuran derivatives, as seen in related compounds.

Use of Microwave-Assisted Synthesis

- Microwave activation can significantly reduce reaction times and improve yields, as demonstrated in hydantoin derivatives synthesis.

- Pulsed microwave irradiation can be used to maximize efficiency and minimize side reactions.

Optimization of Reaction Parameters

Purification and Characterization

- Purification by recrystallization or chromatography to isolate pure this compound.

- Characterization by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Research Findings and Comparative Analysis

- Microwave-assisted methods often yield higher purity and better selectivity with shorter reaction times compared to classical thermal methods.

- Two-step procedures involving intermediate formation and subsequent oxidation or deprotection can minimize side products and improve overall yield.

- Solvent choice critically influences yield; for example, DMSO and sulfolane mixtures have shown superior results in related syntheses.

Summary Table of Preparation Methods (Hypothetical Example)

Chemical Reactions Analysis

Types of Reactions: 9,17-Dihydroxycorticosterone 21-acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide for dehydrogenation and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce deoxy derivatives .

Scientific Research Applications

9,17-Dihydroxycorticosterone 21-acetate has a wide range of scientific research applications. It is used as an active pharmaceutical ingredient (API) for research purposes . The compound is also utilized in the study of corticosteroid mechanisms and their effects on various biological systems . Additionally, it serves as a reference standard in pharmaceutical testing and quality control .

Mechanism of Action

The mechanism of action of 9,17-Dihydroxycorticosterone 21-acetate involves its interaction with corticosteroid receptors in the body . The compound exerts its effects by binding to these receptors, leading to the modulation of gene expression and subsequent physiological responses . The molecular targets include mineralocorticoid and glucocorticoid receptors, which play crucial roles in regulating inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9,17-Dihydroxycorticosterone 21-acetate include hydrocortisone acetate, desoxycorticosterone acetate, and 11-deoxycorticosterone .

Uniqueness: What sets 9,17-Dihydroxycorticosterone 21-acetate apart from these similar compounds is its specific hydroxylation pattern and the presence of an acetate group at the 21 position . This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .

Biological Activity

Hvu5fta6BA, also known as Corticosterone, 9,17-dihydroxy-, 21- (UNII: this compound), is a steroid hormone produced by the adrenal cortex. It plays a critical role in the regulation of various physiological processes, including stress response, immune function, and metabolism. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Corticosterone

Corticosterone is classified as a glucocorticoid hormone. Its primary functions include:

- Regulation of Metabolism : Corticosterone influences glucose metabolism and fat storage.

- Stress Response : It is released in response to stress and helps modulate the body's fight-or-flight response.

- Immune Function : The hormone plays a role in reducing inflammation and modulating immune responses.

Corticosterone exerts its effects through binding to glucocorticoid receptors (GR) located in various tissues. This interaction leads to the modulation of gene expression, influencing numerous biological processes:

- Anti-inflammatory Effects : Corticosterone has been shown to inhibit the production of pro-inflammatory cytokines.

- Metabolic Effects : It promotes gluconeogenesis and inhibits insulin sensitivity, which can lead to increased blood glucose levels during stress.

Case Studies

-

Stress-Induced Responses :

A study investigating the effects of corticosterone on rats exposed to chronic stress found that elevated levels resulted in increased anxiety-like behaviors and altered metabolic parameters. The administration of corticosterone led to significant changes in blood glucose levels and body weight regulation. -

Immune Modulation :

Research conducted on mice demonstrated that corticosterone administration suppressed the immune response during acute inflammation. Mice treated with corticosterone showed reduced levels of inflammatory markers compared to control groups.

Table 1: Biological Effects of this compound

| Biological Effect | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Stress response | Modulation of gene expression | |

| Metabolic regulation | Promotion of gluconeogenesis |

Research Findings

Recent studies have highlighted the dual nature of corticosterone's effects on health:

- Positive Effects : In controlled doses, corticosterone can aid in managing inflammation and stress responses effectively.

- Negative Effects : Chronic elevation due to prolonged stress can lead to adverse health outcomes such as metabolic syndrome, obesity, and immune suppression.

Q & A

Q. Table 1: Literature Search Strategy

| Step | Action | Example |

|---|---|---|

| 1 | Keyword Identification | "this compound thermodynamic properties" |

| 2 | Database Selection | SciFinder, Web of Science |

| 3 | Search Refinement | "this compound AND solubility NOT industrial" |

(Advanced) How to design reproducible experiments for analyzing this compound's physicochemical properties?

Methodological Answer:

Adopt a pre-test/post-test control group design to isolate variables. For instance:

- Independent Variable : Temperature gradient.

- Dependent Variable : this compound’s degradation rate.

- Controls : Use inert atmospheres to prevent oxidation. Document protocols in alignment with the Beilstein Journal’s guidelines, ensuring detailed methodology for replication .

(Advanced) How to integrate theoretical frameworks into this compound research?

Methodological Answer:

Link experimental outcomes to established theories (e.g., molecular orbital theory for reactivity studies). For computational studies, use density functional theory (DFT) to predict this compound’s behavior. Validate results through iterative testing and peer review .

(Basic) What constitutes valid research data in this compound studies?

Methodological Answer:

Valid data includes raw measurements (e.g., NMR spectra, XRD patterns), processed datasets (statistical analyses), and metadata (experimental conditions). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storage and sharing. Use repositories like Zenodo or institutional databases .

(Advanced) How to resolve contradictions in experimental data for this compound?

Methodological Answer:

Triangulation : Cross-validate results using multiple techniques (e.g., HPLC and mass spectrometry).

Sensitivity Analysis : Test variables (pH, solvent purity) impacting outcomes.

Peer Consultation : Engage domain experts to identify methodological biases .

Q. Table 2: Common Data Contradiction Sources

| Source | Resolution Strategy |

|---|---|

| Instrument Calibration | Recalibrate and repeat assays |

| Sample Contamination | Implement stricter purification protocols |

(Basic) How to ensure experimental reproducibility in this compound synthesis?

Methodological Answer:

Document all steps in line with the Beilstein Journal’s standards:

- Detailed Protocols : Specify reaction times, temperatures, and catalyst ratios.

- Characterization Data : Provide full spectral data for new compounds.

- Supporting Information : Archive raw data and outlier analyses in supplementary files .

(Advanced) What methodologies are effective for comparative analysis of this compound derivatives?

Methodological Answer:

Use a mixed-methods approach:

- Quantitative : Compare yield percentages and reaction efficiencies via ANOVA.

- Qualitative : Assess crystallinity differences through SEM imaging.

- Computational : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity .

(Basic) How to structure a research proposal for this compound funding?

Methodological Answer:

Objective Alignment : Link to grant priorities (e.g., green chemistry).

Methodology Section : Detail experimental design, controls, and statistical tools.

Preliminary Data : Include pilot studies demonstrating feasibility.

Literature Review : Cite recent studies (last 5 years) to justify novelty .

(Advanced) How to apply mixed-methods approaches in this compound toxicity studies?

Methodological Answer:

Combine in vitro assays (cell viability tests) with computational toxicology (molecular docking simulations). Use triangulation to reconcile discrepancies. For longitudinal studies, employ survival analysis models to track dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.